Isr-IN-2
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Overview
Description
Isr-IN-2: is a chemical compound known for its role as an inhibitor in various biological processes. It is primarily used in scientific research to study the integrated stress response (ISR) pathway. The compound is known for its ability to modulate cellular stress responses, making it a valuable tool in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isr-IN-2 involves multiple steps, starting from commercially available starting materials. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Isr-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Isr-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the integrated stress response pathway and its modulation.
Biology: Helps in understanding cellular stress responses and the role of ISR in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to cellular stress and protein misfolding.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the ISR pathway.
Mechanism of Action
Isr-IN-2 exerts its effects by inhibiting specific molecular targets involved in the integrated stress response pathway. The compound interacts with key proteins and enzymes, modulating their activity and thereby influencing the cellular stress response. The exact molecular targets and pathways involved include:
eIF2α Phosphorylation: this compound inhibits the phosphorylation of eIF2α, a critical step in the ISR pathway.
Gene Expression: By modulating eIF2α phosphorylation, the compound affects the expression of genes involved in stress response and protein synthesis.
Comparison with Similar Compounds
ISRIB: Another well-known ISR inhibitor that also targets the eIF2α phosphorylation pathway.
Salubrinal: A compound that inhibits eIF2α dephosphorylation, thereby enhancing the ISR pathway.
Uniqueness of Isr-IN-2: this compound is unique in its specific mechanism of action and its ability to modulate the ISR pathway with high specificity. Compared to other ISR inhibitors, this compound offers distinct advantages in terms of potency and selectivity, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C22H22Cl4N2O4 |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
InChI Key |
JNLGSKLUABTOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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